molecular formula C20H30NO9- B12335861 5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester

5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester

Cat. No.: B12335861
M. Wt: 428.5 g/mol
InChI Key: JEVLWNSJFGPKCP-UHFFFAOYSA-M
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Description

5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ether and amide linkages, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester typically involves multi-step organic reactions. One common method includes the reaction of ethylene glycol with a suitable amine to form the intermediate compound, followed by esterification with phenylmethyl ester. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions. The process may include purification steps such as distillation or crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for esterification and hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether and amide linkages allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as drug delivery or therapeutic use.

Comparison with Similar Compounds

Similar Compounds

  • 5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(1,1-dimethylethyl) ester
  • 5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(9H-fluoren-9-ylmethyl) ester

Uniqueness

Compared to similar compounds, 5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C20H30NO9-

Molecular Weight

428.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C20H31NO9/c22-19(23)17-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-20(24)30-16-18-4-2-1-3-5-18/h1-5H,6-17H2,(H,21,24)(H,22,23)/p-1

InChI Key

JEVLWNSJFGPKCP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCC(=O)[O-]

Origin of Product

United States

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